Pleconaril

Enterovirus D68 Antiviral potency Capsid inhibitor

Select Pleconaril as your capsid-binding inhibitor to ensure translational relevance in picornavirus research. Engineered with a trifluoromethyl substitution, it achieves ~70% oral bioavailability and documented CNS penetration — pharmacokinetic properties absent in earlier analogs. It demonstrates a 6-fold potency advantage over vapendavir against EV-D68 (EC50 ~0.32 μM) and broad-spectrum activity across 100+ rhinovirus serotypes. For PV3-specific studies, its EC50 of 0.22 μM with a therapeutic index of ~300 provides a wide dynamic range for dose-response assays. Well-characterized resistance mutations (VP1 Y152F, V191L) make it the definitive reference for benchmarking novel capsid binders. Available in ≥98% purity with flexible sizing from mg to gram scale for R&D procurement.

Molecular Formula C18H18F3N3O3
Molecular Weight 381.3 g/mol
CAS No. 153168-05-9
Cat. No. B1678520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleconaril
CAS153168-05-9
SynonymsSR-263843;  SR-63843;  VP-63843;  Win-63843;  SR263843;  SR63843;  VP63843;  Win63843;  SR 263843;  SR 63843;  VP 63843;  Win 63843;  Pleconaril, Picovir.
Molecular FormulaC18H18F3N3O3
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
InChIInChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
InChIKeyKQOXLKOJHVFTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to biege solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pleconaril (CAS 153168-05-9) for Antiviral Research: Broad-Spectrum Capsid Inhibitor with Documented CNS Penetration


Pleconaril (CAS 153168-05-9), also known as VP-63843, WIN 63843, or Picovir, is a small-molecule antipicornaviral agent belonging to the capsid-binding inhibitor class [1]. It exerts its antiviral effect by integrating into a hydrophobic pocket within the VP1 capsid protein, thereby stabilizing the virion and preventing the conformational changes required for viral uncoating and attachment to host cell receptors [2]. Designed through iterative optimization of earlier WIN series compounds including WIN 54954, Pleconaril features a trifluoromethyl substitution on the oxadiazole ring that confers metabolic stabilization against hepatic oxidative degradation [3]. This structural feature enables an oral bioavailability of approximately 70% and a serum half-life of about 6.5 hours following oral administration [3]. The compound exhibits broad-spectrum in vitro activity against human rhinoviruses (HRV) and enteroviruses and demonstrates documented penetration into the central nervous system, nasal epithelium, and liver [4].

Why Pleconaril (CAS 153168-05-9) Cannot Be Substituted with Other Capsid-Binding Inhibitors in Picornavirus Studies


Capsid-binding inhibitors targeting the VP1 hydrophobic pocket are not functionally interchangeable across the picornavirus family due to profound differences in antiviral spectrum, potency across serotypes, oral bioavailability, and tissue distribution. Pleconaril demonstrates broad-spectrum activity against over 100 rhinovirus serotypes in vitro, a breadth not uniformly shared by its analogs [1]. For instance, pleconaril maintains submicromolar EC50 values against EV-D68 isolates where vapendavir shows substantially higher EC50 values (mean ~2.0 μM vs. ~0.3 μM) [2]. Furthermore, pleconaril exhibits serotype-dependent activity against polioviruses, with EC50 ranging from 0.22 μM (PV3) to >100 μM (PV1), whereas the pirodavir analog R78206 displays different selectivity patterns [3]. Critically, pleconaril achieves approximately 70% oral bioavailability and documented CNS penetration—pharmacokinetic properties that are not inherent to the class and were specifically engineered through trifluoromethyl substitution [4]. Substituting pleconaril with another capsid binder in experimental systems without accounting for these quantifiable differences in potency, spectrum, and pharmacokinetics would confound data interpretation and compromise translational relevance.

Quantitative Differentiation Evidence for Pleconaril (CAS 153168-05-9) Versus Comparator Compounds


Pleconaril Demonstrates Superior In Vitro Potency Against EV-D68 Clinical Isolates Relative to Vapendavir and Pirodavir

In a direct head-to-head comparison using a cytopathic effect (CPE) reduction assay in HeLa Rh cells (MOI 0.001), pleconaril exhibited substantially lower EC50 values against eight EV-D68 clinical isolates compared to vapendavir and pirodavir [1]. Across cluster A and B isolates, pleconaril EC50 values ranged from 0.13 μM to 0.83 μM (mean ~0.32 μM), whereas vapendavir showed EC50 values ranging from 1.0 μM to >50 μM (mean excluding outlier ~1.9 μM), and pirodavir ranged from 2.4 μM to 9.6 μM (mean ~4.7 μM) [1].

Enterovirus D68 Antiviral potency Capsid inhibitor

Pleconaril Exhibits Serotype-Selective Potency Against Poliovirus That Differs Quantitatively from Pirodavir Analogs

In a comparative antiviral assessment against poliovirus serotypes 1, 2, and 3, pleconaril demonstrated marked serotype-dependent activity that differs quantitatively from the pirodavir analog R78206 [1]. Pleconaril EC50 values were >100 μM against PV1, 1.1 ± 0.6 μM against PV2, and 0.22 ± 0.15 μM against PV3 [1]. In contrast, the pirodavir analog R78206 showed EC50 values of 0.76 ± 0.18 μM (PV1), 0.22 ± 0.19 μM (PV2), and 0.11 ± 0.10 μM (PV3) [1]. The therapeutic index (CC50/EC50) for pleconaril against PV3 was approximately 300 (CC50 = 66 ± 6 μM), while against PV1 it was <0.66 [1].

Poliovirus Serotype selectivity Therapeutic index

Pleconaril Achieves 70% Oral Bioavailability with 6.5-Hour Half-Life Due to Trifluoromethyl Metabolic Stabilization

Pleconaril exhibits approximately 70% oral bioavailability in humans, a property engineered through trifluoromethyl substitution on the oxadiazole ring that reduces oxidative degradation in the liver [1]. This metabolic stabilization is reflected in a serum half-life of about 6.5 hours after oral dosing [1]. In contrast, its predecessor WIN 54954 was extensively metabolized in humans, resulting in insufficient clinical efficacy and discontinuation [2]. In a randomized crossover study of 12 healthy adults, administration of a single 200 mg oral dose with food produced a mean Cmax of 1.14 ± 0.58 mg/L and AUC of 9.08 ± 3.23 mg/L·h—2.5-fold and 2.2-fold higher, respectively, than fasting conditions [3].

Oral bioavailability Pharmacokinetics Metabolic stability

Pleconaril Shows Higher Incidence of Diarrhea (9% vs 5%) and Nausea (6% vs 4%) Relative to Placebo in Pivotal Trials

In two double-blind, randomized, placebo-controlled phase III trials for picornavirus-associated common cold, pleconaril treatment was associated with a higher incidence of gastrointestinal adverse events compared to placebo [1]. Diarrhea occurred in 9% of pleconaril-treated subjects versus 5% in the placebo group; nausea occurred in 6% versus 4% [1]. These findings contributed to the FDA's decision not to approve pleconaril for the common cold indication in 2002, alongside concerns regarding CYP3A4 induction [2]. This tolerability profile is relevant when benchmarking pleconaril against newer capsid binders that may have improved gastrointestinal tolerability.

Clinical tolerability Adverse events Gastrointestinal safety

Pleconaril Cross-Resistance Profile with ca603 Confirms Shared VP1 Capsid Binding Site

In vitro characterization of the pleconaril/pirodavir-like compound ca603 revealed cross-resistance against viruses harboring mutations that confer resistance to pleconaril [1]. Viruses with VP1 pocket mutations selected under pleconaril pressure showed reduced susceptibility to ca603, confirming that both compounds interact with overlapping regions of the VP1 hydrophobic pocket [1]. Natural phenotypic resistance to pleconaril in human rhinoviruses is associated with specific amino acid substitutions at VP1 positions 152 (Y→F) and 191 (V→L); viruses carrying F152 and L191 consistently exhibit resistance, whereas susceptible viruses bear Y152 and V191 [2]. This cross-resistance profile is mechanistically distinct from non-capsid inhibitors such as rupintrivir (3C protease inhibitor) or enviroxime (3A inhibitor).

Antiviral resistance Cross-resistance Capsid binding

Pleconaril Capsid Stabilization Effect Quantitatively Comparable to WIN 52084

Quantitative enzyme accessibility experiments using nano liquid chromatography electrospray mass spectrometry combined with limited proteolysis demonstrated that pleconaril (picovir) and WIN 52084 both stabilize the HRV14 capsid to a comparable degree [1]. Site-directed mutations in the drug-binding cavity were found to stabilize the HRV14 capsid against proteolytic digestion in a manner similar to both WIN 52084 and pleconaril [1]. This capsid stabilization effect correlates with the inhibition of viral 'breathing'—the dynamic conformational flexibility required for uncoating [1]. The comparable stabilization between pleconaril and WIN 52084 validates the conserved mechanism of action across the optimized WIN compound series.

Capsid stabilization Mechanism of action VP1 binding

Optimal Research and Industrial Application Scenarios for Pleconaril (CAS 153168-05-9) Based on Quantitative Evidence


EV-D68 Antiviral Screening and Mechanism-of-Action Studies

Based on direct head-to-head comparison data showing pleconaril exhibits approximately 6-fold greater potency than vapendavir and 15-fold greater potency than pirodavir against EV-D68 clinical isolates (mean EC50 ~0.32 μM vs. ~1.9 μM and ~4.7 μM, respectively) [1], pleconaril is the preferred capsid-binding reference compound for EV-D68 antiviral screening assays. Its submicromolar potency provides a wider dynamic range for detecting inhibitory effects and reduces the compound quantity required for dose-response studies. Researchers investigating EV-D68 replication mechanisms or evaluating novel inhibitors should use pleconaril as the positive control capsid binder due to its well-characterized VP1 binding site interactions and superior potency profile in this virus system.

Poliovirus Serotype 3 (PV3) Replication Studies

Pleconaril demonstrates a marked serotype-selective activity profile against polioviruses, with potent activity against PV3 (EC50 0.22 ± 0.15 μM) but negligible activity against PV1 (EC50 >100 μM) [1]. This >100-fold selectivity for PV3 over PV1 makes pleconaril an ideal tool compound for PV3-specific replication studies and capsid-binding mechanism investigations. The therapeutic index of approximately 300 for PV3 (CC50 66 ± 6 μM) further supports its utility in cell-based assays where maintaining a favorable selectivity window is critical [1]. Investigators should note that pleconaril is not suitable for PV1 studies, where the pirodavir analog R78206 maintains submicromolar activity.

In Vivo Pharmacokinetic and CNS Penetration Studies Requiring Oral Dosing

Pleconaril achieves approximately 70% oral bioavailability with a serum half-life of about 6.5 hours, engineered through trifluoromethyl substitution that reduces hepatic oxidative metabolism [1]. This pharmacokinetic profile distinguishes pleconaril from earlier-generation capsid binders like WIN 54954, which was clinically ineffective due to extensive metabolism . Additionally, pleconaril demonstrates documented penetration into the central nervous system, liver, and nasal epithelium . For in vivo studies requiring consistent systemic exposure following oral administration or investigating antiviral effects in CNS tissues, pleconaril provides predictable and reproducible pharmacokinetics. Administration with food is recommended to enhance bioavailability (Cmax increased 2.5-fold, AUC increased 2.2-fold) .

Capsid-Binding Resistance Mechanism Studies and Novel Inhibitor Benchmarking

Pleconaril is the most extensively characterized capsid-binding inhibitor with respect to resistance mechanisms, with defined resistance-associated mutations at VP1 positions 152 (Y→F) and 191 (V→L) [1]. Cross-resistance studies confirm that viruses resistant to pleconaril also exhibit reduced susceptibility to structurally related capsid binders such as ca603 , validating pleconaril as the prototypical reference compound for this mechanism class. Researchers developing novel capsid-binding inhibitors should benchmark their compounds against pleconaril for both potency and resistance profile. Additionally, pleconaril-resistant virus strains serve as essential tools for confirming mechanism-of-action of new capsid-binding candidates and for investigating combination strategies with non-capsid inhibitors such as rupintrivir (3C protease) or enviroxime (3A).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pleconaril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.